molecular formula C11H12BrNO B1377375 5-(Aminomethyl)naphthalen-1-ol hydrobromide CAS No. 1432680-39-1

5-(Aminomethyl)naphthalen-1-ol hydrobromide

Cat. No. B1377375
M. Wt: 254.12 g/mol
InChI Key: WUYQARUHAZXIPD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)naphthalen-1-ol hydrobromide (5-AMNOH) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in the synthesis of a variety of organic compounds, and has been used in the study of biochemical and physiological effects.

Scientific Research Applications

Protonation and Solvation Thermodynamics

The study by El-Dossoki (2016) explored the acid-base properties of naphthalen-1-ol derivatives, including insights into their protonation and solvation thermodynamics in aqueous solutions. This research provides foundational knowledge on the behavior of such compounds in different ionic strengths, contributing to the understanding of their chemical interactions in various environments El-Dossoki, 2016.

Photophysical Properties and Applications

Guo et al. (2012) investigated the long-lived triplet excited states of naphthalenediimide (NDI) derivatives, revealing their potential as organic triplet photosensitizers. This research suggests applications in photooxidation and triplet-triplet annihilation upconversions, highlighting the photophysical capabilities of naphthalene derivatives for technological applications Guo et al., 2012.

Synthesis and Application in Organic Electronics

García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, incorporating naphthalene derivatives. The study explores their potential use in organic light-emitting diodes (OLEDs), providing insights into the synthesis, characterization, and photophysical properties of these compounds García-López et al., 2014.

Antiprotozoal and Cytotoxic Properties

Research by Ganapaty et al. (2006) identified naphthalene derivatives from Diospyros assimilis with antiprotozoal and cytotoxic activities. This study contributes to the understanding of the biological activities of naphthalene derivatives and their potential medicinal applications Ganapaty et al., 2006.

Unnatural Amino Acids-Containing Tripeptides

Nahhas et al. (2018) introduced naphthalene-tripeptides as antimicrobial and anticancer agents. The study showcases the potential of incorporating unnatural amino acids into tripeptides for developing new therapeutic agents, underscoring the versatility of naphthalene derivatives in biomedical research Nahhas et al., 2018.

properties

IUPAC Name

5-(aminomethyl)naphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.BrH/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13;/h1-6,13H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYQARUHAZXIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)naphthalen-1-ol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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